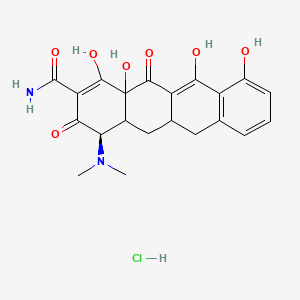

epi-Sancycline

Descripción general

Descripción

Epi-Sancycline is a derivative of the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics known for their effectiveness against a wide range of bacterial infections. This compound, like other tetracyclines, inhibits bacterial protein synthesis, making it a valuable tool in combating bacterial infections.

Métodos De Preparación

The preparation of epi-Sancycline involves several synthetic routes and reaction conditions. One common method includes the iodination and palladium-catalyzed formylation of sancycline at position 7 using carbon monoxide and tri-n-butyltin hydride . Industrial production methods often involve fermentation and partial synthesis, similar to other tetracyclines .

Análisis De Reacciones Químicas

Epi-Sancycline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Epi-Sancycline has several scientific research applications:

Chemistry: It is used as a model compound in studying the chemical properties and reactions of tetracyclines.

Biology: this compound is used in research on bacterial protein synthesis and antibiotic resistance mechanisms.

Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Mecanismo De Acción

Epi-Sancycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting protein synthesis and bacterial growth . The molecular targets involved in this process are the bacterial ribosomes and the pathways associated with protein synthesis.

Comparación Con Compuestos Similares

Epi-Sancycline is similar to other tetracyclines, such as doxycycline, tetracycline, and sancycline. it has unique properties that distinguish it from these compounds:

Doxycycline: Known for its high oral bioavailability and long half-life, making it effective for prolonged treatments.

Tetracycline: One of the earliest tetracyclines discovered, widely used for various bacterial infections.

Sancycline: A derivative with modifications that enhance its antibacterial activity and reduce resistance. This compound’s uniqueness lies in its specific modifications, which can lead to different pharmacokinetic properties and potentially improved efficacy against resistant bacterial strains.

Actividad Biológica

Epi-Sancycline is a semi-synthetic antibiotic belonging to the tetracycline class, renowned for its broad-spectrum antibacterial properties. This compound is particularly notable for its deuterated isotopes, which enhance its stability and facilitate various analytical applications, including pharmacokinetic studies. The biological activity of this compound is primarily characterized by its mechanism of action, efficacy against resistant bacterial strains, and potential applications in therapeutic settings.

This compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome, which is crucial for translating mRNA into proteins. This action effectively stunts bacterial growth and replication. The structure-activity relationships (SAR) of tetracyclines indicate that the integrity of their tetracyclic nucleus is essential for maintaining antibacterial activity. Deviations from this structure can lead to reduced efficacy or altered mechanisms of action .

Efficacy Against Resistant Strains

Research has shown that this compound retains significant efficacy against various resistant strains of bacteria, including those exhibiting mechanisms such as ribosomal protection and efflux pumps. This characteristic makes it a valuable candidate for addressing the growing issue of antibiotic resistance. Studies have indicated that this compound can effectively combat strains that are resistant to first- and second-generation tetracyclines, thus expanding its therapeutic utility .

Comparative Analysis with Other Tetracyclines

The following table summarizes the structural features and unique aspects of various tetracyclines compared to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetracycline | Basic tetracycline structure | Broad-spectrum antibiotic activity |

| Oxytetracycline | Hydroxyl group at C10 | Increased efficacy against Gram-negative bacteria |

| Doxycycline | Modified ring structure | Longer half-life; effective against resistant strains |

| Tigecycline | Added side chain | Effective against multi-drug resistant bacteria |

| Minocycline | Dimethylamino group | Enhanced lipid solubility; better tissue penetration |

| This compound | Deuterated structure | Enhanced stability; useful in metabolic studies |

The unique deuterated structure of this compound allows for advanced research applications, particularly in tracing metabolic pathways without significantly altering biological activity .

Case Studies and Research Findings

- Antibacterial Activity Study : A study investigated the effectiveness of this compound against a panel of clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing strains. Results indicated that this compound displayed comparable or superior activity to traditional tetracyclines, suggesting its potential as a treatment option for infections caused by resistant organisms.

- Pharmacokinetics Research : In pharmacokinetic evaluations, the isotopic labeling of this compound facilitated detailed studies on absorption, distribution, metabolism, and excretion (ADME) in animal models. These studies revealed that the compound has favorable bioavailability and tissue distribution characteristics, which are critical for its therapeutic effectiveness.

- Resistance Mechanism Analysis : Another study focused on understanding how Escherichia coli develops resistance to this compound. The research highlighted genetic mutations associated with ribosomal protection mechanisms and efflux pump expression, providing insights into how resistance can be mitigated through combination therapies or novel formulations.

Propiedades

IUPAC Name |

(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-FLSPFTRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849541 | |

| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906364-48-5 | |

| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.